molecular formula C11H22N2O2 B1284453 Tert-butyl 2,3-dimethylpiperazine-1-carboxylate CAS No. 886780-49-0

Tert-butyl 2,3-dimethylpiperazine-1-carboxylate

Cat. No.: B1284453
CAS No.: 886780-49-0
M. Wt: 214.3 g/mol
InChI Key: RMTXPZPWCLGBFD-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chiral Auxiliary in Organic Synthesis

Tert-butyl 2,3-dimethylpiperazine-1-carboxylate, though not directly mentioned, seems to be related to similar complex organic molecules used as chiral auxiliaries in organic synthesis. A study demonstrated the synthesis of both enantiomers of a related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound was utilized as a chiral auxiliary and a building block in dipeptide synthesis. It showcased high enantiomeric ratios and diastereoselectivities in various chemical transformations, signifying its effectiveness compared to other chiral auxiliaries for similar types of transformations (Studer, Hintermann, & Seebach, 1995).

Synthon for Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate and its related compounds have been studied extensively as synthons for preparing diverse piperidine derivatives. For instance, reacting tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequently with BrCH2CH=CRR’ yielded tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for generating various piperidine derivatives, which are crucial in drug development (Moskalenko & Boev, 2014).

Structural Analysis and Molecular Interaction Studies

The structural configuration and molecular interactions of similar tert-butyl compounds have been a subject of study. For instance, the six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate adopts a distorted configuration, forming hydrogen bonds between specific groups, indicating the structural dynamics of such compounds (Kolter, Rübsam, Giannis, & Nieger, 1996).

In Synthesis of Complex Organic Molecules

Tert-butyl compounds similar to this compound have been used in the synthesis of complex organic molecules. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an intermediate in synthesizing novel protein tyrosine kinase inhibitors. An efficient synthesis route for this compound has been proposed, highlighting its importance in drug development and chemical synthesis (Xin-zhi, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

tert-butyl 2,3-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTXPZPWCLGBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587596
Record name tert-Butyl 2,3-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886780-49-0
Record name tert-Butyl 2,3-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,3-dimethylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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